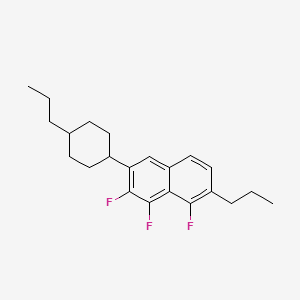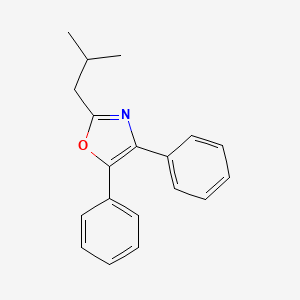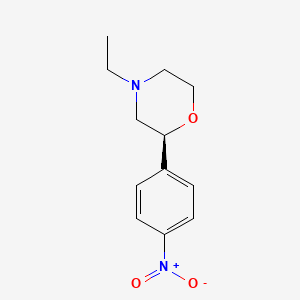![molecular formula C17H16OS B14187240 {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918340-89-3](/img/structure/B14187240.png)
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethenyl chain, which is further connected to a phenyl ring
Preparation Methods
The synthesis of {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylsulfanyl derivatives and phenylmethanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as halogenation or nitration.
Scientific Research Applications
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression, resulting in its observed effects.
Comparison with Similar Compounds
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as {4-[2-(Methylsulfanyl)ethenyl]phenyl}(phenyl)methanone and {4-[2-(Propylsulfanyl)ethenyl]phenyl}(phenyl)methanone share structural similarities but differ in their alkyl chain length.
Properties
CAS No. |
918340-89-3 |
|---|---|
Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[4-(2-ethylsulfanylethenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H16OS/c1-2-19-13-12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
InChI Key |
KRNJQEHTYVLNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)

